Meta-Chloro vs. Para-Chloro Aryl Urea Isomerism: Structural and Predicted Physicochemical Differentiation
The target compound bears a 3-chlorophenyl (meta-substituted) urea moiety, whereas the closest cataloged analog, 1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-49-7), bears a 4-chlorophenyl (para-substituted) group . Substituting a meta-chloro for a para-chloro substituent alters the vector of the C–Cl dipole moment relative to the urea pharmacophore, modifies the electronic distribution of the adjacent aromatic ring, and reshapes the molecular electrostatic potential surface presented to a target binding pocket. These positional isomer effects are well-documented in FPRL1 urea SAR and sEH urea inhibitor series [1]. The meta-chloro isomer (target compound) versus the para-chloro isomer (CAS 894015-49-7) thus constitutes a matched molecular pair for which differential target engagement and selectivity are anticipated but remain unquantified in the public domain.
| Evidence Dimension | Chlorine substitution position on N-phenyl ring (meta vs. para) |
|---|---|
| Target Compound Data | 3-Chlorophenyl (meta-Cl) substitution; molecular formula C₁₇H₁₅ClFN₃O₂; MW 347.8 g/mol |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-49-7): 4-Chlorophenyl (para-Cl) substitution; molecular formula C₁₇H₁₅ClFN₃O₂; MW 347.8 g/mol |
| Quantified Difference | Identical molecular formula and molecular weight; differentiation resides solely in the regioisomeric position of the chlorine atom on the N-phenyl ring (meta vs. para), which is expected to produce distinct dipole moment vectors and binding pharmacophore geometries based on established urea SAR principles [1]. |
| Conditions | Structural comparison based on authoritative database records; no head-to-head biological assay data available in the public domain for this specific matched pair. |
Why This Matters
For procurement decisions, selecting the meta-chloro isomer over the para-chloro isomer ensures the correct three-dimensional pharmacophore geometry for the intended target, as regioisomeric halogen placement is a primary driver of potency and selectivity in aryl urea-based receptor modulators and enzyme inhibitors [1].
- [1] Urea derivative or pharmacologically acceptable salt thereof. US Patent 10,858,314. FPRL1 agonist SAR demonstrating dependence of activity on aryl substitution pattern. View Source
